molecular formula C11H11ClFN3 B8448191 5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-amine

5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B8448191
M. Wt: 239.67 g/mol
InChI Key: NREHVHRBQIIGAJ-UHFFFAOYSA-N
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Description

5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H11ClFN3 and its molecular weight is 239.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClFN3

Molecular Weight

239.67 g/mol

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H11ClFN3/c1-6-10(14)11(16(2)15-6)8-4-3-7(13)5-9(8)12/h3-5H,14H2,1-2H3

InChI Key

NREHVHRBQIIGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-[5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]carbamate (i.e. the product of Step E) (7.07 g, 23.8 mmol) and aqueous sodium hydroxide (1 N, 70 mL) in methanol (70 mL) was heated at reflux for 20 h. The reaction mixture was concentrated under reduced pressure, diluted with water and extracted with ethyl acetate (2×30 mL). The combined organic layers were extracted with hydrochloric acid (1 N, 2×30 mL), and the pH of the combined aqueous extracts was adjusted to 10 with the addition of sodium hydroxide (1 N). The aqueous mixture was extracted with ethyl acetate (2×40 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure to provide the title compound as a viscous yellow oil (4.36 g).
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N-[5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]carbamate
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70 mL
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70 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole (i.e. the product of Step A) (0.2 g, 0.74 mmol), iron powder (0.2 g, 3.6 mmol) and saturated aqueous ammonium chloride solution (1 mL) in ethanol (5 mL) was heated at 80° C. for 4 h. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite® (diatomaceous earth) on a sintered glass frit funnel. The filtrate was concentrated under reduced pressure and the resulting material was purified by silica gel column chromatography (ethyl acetate as eluant) to provide the title compound (0.14 g).
Name
5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole
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1 mL
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5 mL
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0.2 g
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